molecular formula C7H6ClN3O3 B168343 N-(6-chloro-3-nitropyridin-2-yl)acetamide CAS No. 139086-97-8

N-(6-chloro-3-nitropyridin-2-yl)acetamide

Cat. No.: B168343
CAS No.: 139086-97-8
M. Wt: 215.59 g/mol
InChI Key: TWNSKFDHCYKQJL-UHFFFAOYSA-N
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Description

N-(6-chloro-3-nitropyridin-2-yl)acetamide is an organic compound with the molecular formula C7H6ClN3O3. It is a pale-yellow to yellow-brown solid and is known for its applications in various fields of scientific research and industry .

Scientific Research Applications

N-(6-chloro-3-nitropyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and dyestuffs

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(6-chloro-3-nitropyridin-2-yl)acetamide can be synthesized through the reaction of 2-amino-6-chloro-3-nitropyridine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetamide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-3-nitropyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(6-chloro-3-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been studied for its inhibitory effects on certain kinases, which are enzymes involved in various cellular processes. The compound’s nitro and chloro groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-5-iodo-3-nitropyridin-2-yl)acetamide
  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

N-(6-chloro-3-nitropyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a chloro group on the pyridine ring makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

N-(6-chloro-3-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O3/c1-4(12)9-7-5(11(13)14)2-3-6(8)10-7/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNSKFDHCYKQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (120 mg, 5 mmole) in tetrahydrofuran(10 ml), a solution of 2-amino-3-nitro-6-chloropyridine (870 mg, 5 mmole) in 20 ml of tetrahydrofuran (20 ml) was added. The reaction mixture was stirred at room temperature for 30 min. A solution of acetic anhydride (377 μl, 6 mmole) in tetrahydrofuran (10 ml) was added and stirred at room temperature overnight. The reaction mixture was quenched with water and concentrated under reduced pressure. The crude product was dissolved in dichloromethane and washed with brine. The organic layer was dried with sodium sulfate and then concentrated under vacuo. The crude was purified by flash chromatography, eluting 78% hexane: 22% ethyl acetate to give a yellow product (88 mg).
Quantity
120 mg
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10 mL
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870 mg
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20 mL
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377 μL
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reactant
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10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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